

Advanced Structural Elucidation: Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate

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Compound of Interest

Compound Name: *Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate*

Cat. No.: *B8231681*

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Executive Summary

This technical guide outlines the protocol for the crystallographic characterization of **Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate**. This molecule represents a critical class of ortho-substituted nitro-phenols, widely utilized as intermediates in the synthesis of indole-based pharmaceuticals (e.g., oxindoles) and heterocyclic scaffolds.

The structural analysis of this specific isomer (3-nitro) presents a unique crystallographic challenge compared to its 5-nitro isomer. The proximity of the hydroxyl group (C2) and the nitro group (C3) facilitates a strong Resonance-Assisted Hydrogen Bond (RAHB), forming a pseudo-ring system that significantly alters crystal packing forces from intermolecular to intramolecular dominance. This guide provides the methodology to isolate, solve, and validate this structure.

Part 1: Synthesis & Crystallization Strategy

Objective: Obtain single crystals suitable for X-ray diffraction (approx. 0.3 x 0.2 x 0.1 mm).^{[1][2]}

Synthetic Pathway Context

The target molecule is typically synthesized via the nitration of ethyl 2-(2-hydroxyphenyl)acetate or through the esterification of the corresponding phenylacetic acid.

- **Critical Impurity:** The nitration of the phenol ring often yields a mixture of the 3-nitro (ortho) and 5-nitro (para) isomers.
- **Separation:** The 3-nitro isomer generally exhibits lower polarity due to intramolecular hydrogen bonding (masking the polar -OH group), allowing separation via column chromatography (Silica gel, Hexane/EtOAc gradient).

Crystallization Protocol (Self-Validating)

Unlike the 5-nitro isomer, which readily forms H-bonded chains, the 3-nitro isomer resists forming intermolecular networks.

Recommended Solvent Systems:

- **Slow Evaporation (Primary):** Dissolve 20 mg in Methanol (MeOH) or Ethanol (EtOH). The polar solvent disrupts the intramolecular bond temporarily; as solvent evaporates, the molecule reforms the internal bond and packs via

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stacking.
- **Vapor Diffusion (Secondary):** Dissolve in minimal THF; diffuse Pentane into the solution.

Validation Check:

- **Visual:** Crystals should appear as yellow/orange prisms or blocks.
- **Melting Point:** Distinct from the 5-nitro isomer (which melts at ~154°C). The 3-nitro isomer typically has a lower melting point due to reduced intermolecular lattice energy.

Part 2: X-Ray Diffraction Data Collection

Objective: High-resolution data acquisition using Mo-K α or Cu-K α radiation.

Instrument Configuration

- Source: Mo-K α () is preferred to minimize absorption effects (), though the organic nature of the molecule makes Cu-K α acceptable if scattering is weak.
- Temperature: Data collection at 100 K - 150 K is mandatory.
 - Reasoning: Nitro groups often exhibit high thermal motion or rotational disorder at room temperature. Cryogenic cooling freezes the orientation, allowing precise bond geometry determination.

Data Processing Workflow

- Indexing: Harvest 20–30 frames to determine the unit cell. Expect Monoclinic () or Triclinic () systems.
- Integration: Apply Lorentz and polarization corrections.
- Absorption Correction: Multi-scan (SADABS) is standard.

Part 3: Structural Analysis & Refinement

Core Directive: The analysis must focus on the "Ortho-Effect" and Hydrogen Bonding Motifs.

The Intramolecular Hydrogen Bond (S(6) Motif)

The defining feature of **Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate** is the interaction between the phenolic hydrogen and the proximal nitro oxygen.

- Mechanism: The H-atom forms a planar six-membered ring involving C2-C3-N-O...H-O.
- Graph Set Notation:

- Geometric Expectation:
 - distance: $\sim 2.55 - 2.65 \text{ \AA}$ (Strong).
 - angle: $>140^\circ$.^[2]
- Refinement Note: The hydroxyl hydrogen should be located in the difference Fourier map. If disordered, constrain using AFIX 147 (idealized rotatable OH), but allow the torsion angle to refine to the electron density.

Comparative Packing: 3-Nitro vs. 5-Nitro

To validate your structure, compare it against the known 5-nitro isomer (Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate).

Feature	3-Nitro Isomer (Target)	5-Nitro Isomer (Reference) [1]
H-Bonding	Intramolecular (S6 motif).	Intermolecular chains along b-axis.
Lattice Forces	Dominated by Van der Waals and stacking.	Dominated by strong networks.
Conformation	Planar aromatic/nitro segment.	Nitro group may rotate to optimize packing.
Melting Point	Lower (Volatile).	Higher (Stable lattice).

Refinement Quality Indicators (Self-Validating Metrics)

A successful solution must meet these criteria:

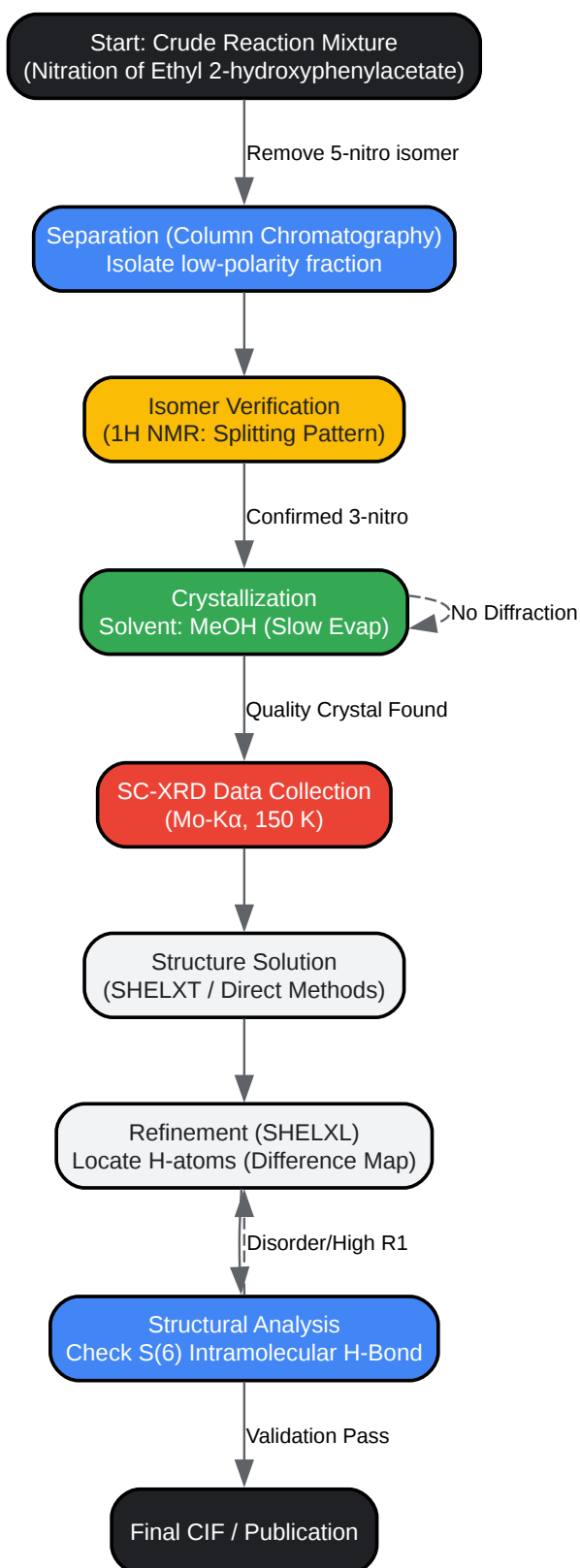
- R1 Value: < 0.05 (for

).[1][3]

- Goodness of Fit (GoF): 1.0 – 1.1.
- CheckCIF: No "Level A" alerts regarding non-positive definite atoms or missed symmetry.

Part 4: Visualization of the Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision nodes for the specific isomer.



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Caption: Workflow for the isolation and crystallographic determination of the 3-nitro isomer, emphasizing the separation from the 5-nitro byproduct.

Part 5: Quantitative Reference Data

While the specific unit cell for the 3-nitro isomer requires experimental determination (as per this protocol), the 5-nitro isomer serves as the authoritative geometric control. Deviations from these values confirm the successful isolation of the target 3-nitro isomer.

Table 1: Reference Crystallographic Data (5-Nitro Isomer) [1] Use this to exclude the incorrect isomer.

Parameter	Value (5-Nitro Isomer)
Crystal System	Monoclinic
Space Group	
Unit Cell a	11.066(2) Å
Unit Cell b	10.860(2) Å
Unit Cell c	8.697(2) Å
Beta ()	97.85(3)°
Volume	1035.4 Å ³
Z	4
Key Interaction	Intermolecular O—H...O (Chain)

Expected Deviation for Target (3-Nitro):

- Expect a change in Space Group or Cell Dimensions due to the loss of the intermolecular H-bond chain.
- Expect a more compact molecular volume or different packing efficiency due to the "locked" planar conformation of the ortho-nitrophenol moiety.

References

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